3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

VMAT2 inhibition receptor binding radioligand displacement

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one (CAS 100322-43-8), designated as 1,11b-Dedihydrotetrabenazine (DTBZ), is a tetrahydroisoquinoline-derived secondary amine with molecular formula C₁₉H₂₅NO₃ and molecular weight 315.41 g/mol. The compound is structurally distinguished from tetrabenazine (TBZ) by the presence of a 1,11b-double bond and the absence of the 11b-H, conferring a planarized benzo[a]quinolizin-2-one core (predicted density 1.1 ± 0.1 g/cm³; melting point 155–158 °C).

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 100322-43-8
Cat. No. B1436957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
CAS100322-43-8
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC
InChIInChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3
InChIKeyWKGNBYVLCQOPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,11b-Dedihydrotetrabenazine (CAS 100322-43-8): Core Identity, Pharmacopeial Role, and Comparator Landscape for Tetrabenazine Impurity Procurement


3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one (CAS 100322-43-8), designated as 1,11b-Dedihydrotetrabenazine (DTBZ), is a tetrahydroisoquinoline-derived secondary amine with molecular formula C₁₉H₂₅NO₃ and molecular weight 315.41 g/mol . The compound is structurally distinguished from tetrabenazine (TBZ) by the presence of a 1,11b-double bond and the absence of the 11b-H, conferring a planarized benzo[a]quinolizin-2-one core (predicted density 1.1 ± 0.1 g/cm³; melting point 155–158 °C) . DTBZ is formally classified as the primary photolytic degradation impurity of tetrabenazine and is referenced in Abbreviated New Drug Application (ANDA) regulatory frameworks for analytical method development, method validation (AMV), and quality control (QC) of tetrabenazine active pharmaceutical ingredient and finished dosage forms [1][2]. Within the wider vesicular monoamine transporter 2 (VMAT2) inhibitor chemical space, the compound occupies a unique position as a pharmacopeial reference standard rather than a therapeutic agent, which dictates its procurement rationale [3].

Why Tetrabenazine-Related VMAT2 Ligands Cannot Substitute for Dedihydrotetrabenazine in Impurity Profiling, Stability-Indicating Methods, or Reference Standard Workflows


The molecular distinction between 1,11b-dedihydrotetrabenazine and its closest analogs is defined by an oxidation state change at the 1,11b-position: DTBZ features a C1=C11b double bond and a ketone at C2, whereas tetrabenazine (TBZ) is saturated at C11b and α-dihydrotetrabenazine (α-HTBZ) bears a hydroxyl at C2 . This structural divergence generates a ~2 Da mass difference (315.41 vs. 317.42 g/mol for TBZ), translating to distinct chromatographic retention times under standard reversed-phase HPLC conditions used in pharmacopeial impurity methods [1]. Critically, DTBZ is formed exclusively via photolytic degradation of tetrabenazine under light stress (Suntest® exposure) and not through metabolic pathways, meaning that metabolic isomers such as (+)-α-HTBZ or (+)-β-HTBZ cannot serve as surrogate reference markers for photostability indicating assays [1]. Furthermore, in BindingDB-curated VMAT2 binding assays, the (3R,11bR) enantiomer of DTBZ demonstrates a Ki of 4.47 nM, while tetrabenazine racemate binds with a Ki of approximately 100 nM—a ~22-fold difference—confirming that even closely related TBZ core structures are not pharmacologically interchangeable in target-engagement studies [2][3]. These orthogonal lines of evidence—chromatographic, degradant-pathway, and pharmacological—collectively mandate procurement of authenticated 1,11b-dedihydrotetrabenazine reference material for any workflow requiring unambiguous identification and quantification of the photodegradation impurity in tetrabenazine drug substance or product.

Quantitative Comparator Evidence: 1,11b-Dedihydrotetrabenazine vs. Tetrabenazine, Dihydrotetrabenazine, and VMAT2 Inhibitor Reference Standards


VMAT2 Binding Affinity: (3R,11bR)-Dedihydrotetrabenazine Exhibits ~22-Fold Higher Affinity Than Racemic Tetrabenazine at Rat Striatal VMAT2

In radioligand displacement assays, the (3R,11bR) enantiomer of 1,11b-dedihydrotetrabenazine inhibited [³H]DHTBZ binding to VMAT2 in Sprague-Dawley rat striatal membranes with a Ki of 4.47 nM [1]. In the same publication (Yao et al., 2011), racemic tetrabenazine ((±)-1) was resolved and the (+)-enantiomer exhibited a Ki of 4.47 nM, while the (−)-enantiomer showed dramatically weaker affinity (Ki = 36,400 nM)—an 8,000-fold stereoselectivity gap that demonstrates the critical importance of configuration at the 3 and 11b positions for VMAT2 engagement [2]. For procurement context, the clinically used racemic tetrabenazine has a reported VMAT2 Ki of approximately 100 nM (FDA prescribing information), meaning the (3R,11bR)-DTBZ enantiomer is approximately 22-fold more potent at the target than the therapeutic racemate [3].

VMAT2 inhibition receptor binding radioligand displacement

Structural Elucidation by X-ray Crystallography and NMR: DTBZ Is the Only Photodegradation Impurity with Complete Crystallographic Characterization in the Tetrabenazine Family

Bourezg et al. (2014) subjected tetrabenazine solutions to forced degradation under Suntest® light exposure and identified 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ) as the two main photolytic impurities via LC-MS analysis [1]. Critically, only DTBZ and TTBZ·HCl were synthesized and subjected to complete structural determination by both NMR spectroscopy and single-crystal X-ray crystallography; they were confirmed to be identical to the polar impurities observed in light-exposed TBZ samples [1]. The X-ray structure of DTBZ provides unambiguous evidence of the C1=C11b double bond geometry and the planar benzo[a]quinolizin-2-one core, distinguishing it from all saturated tetrabenazine analogs (TBZ, α-DHTBZ, β-DHTBZ) which lack this crystallographic characterization [1]. In contrast, the four deuterated HTBZ metabolites of deutetrabenazine (reported by Brar et al., 2023) have only been characterized pharmacokinetically and pharmacologically, without published crystal structures [2].

X-ray crystallography NMR structural elucidation photodegradation impurity

Off-Target Receptor Selectivity: Dedihydrotetrabenazine Occupies a Unique Structural Space with Predicted Differences in Dopamine and Serotonin Receptor Engagement

The VMAT2 inhibitor chemical space exhibits pronounced divergence in off-target receptor engagement depending on stereochemistry and oxidation state. Brar et al. (2023) demonstrated that among deutetrabenazine's four circulating HTBZ metabolites, [-]-α-deuHTBZ (representing 66% of total metabolites) showed appreciable affinity for dopamine D2S, D3, and serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors, whereas the only valbenazine metabolite [+]-α-HTBZ exhibited negligible off-target binding [1]. DTBZ, with its C1=C11b double bond and ketone at C2, is structurally distinct from both saturated HTBZ metabolites (hydroxyl at C2, saturated C11b) and tetrabenazine (saturated C11b, ketone at C2) . This unique oxidation state may confer a different off-target interaction profile; however, systematic broad-panel receptor screening data for DTBZ are not available in the published literature (class-level inference based on structural divergence) [2].

off-target profiling receptor selectivity VMAT2 specificity

Regulatory Traceability: DTBZ Is Explicitly Referenced for ANDA Analytical Method Validation and Pharmacopeial Standard Alignment

Multiple independent reference standard suppliers (SynZeal, ISP Standards, ChemWhat) explicitly state that 1,11b-dedihydrotetrabenazine (CAS 100322-43-8) is qualified for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of tetrabenazine, with traceability against USP or EP pharmacopeial standards available upon feasibility assessment [1]. In contrast, other tetrabenazine-related impurities such as 1,3,4,11b-detetrahydrotetrabenazine (TTBZ) and stage-I synthetic impurities are not consistently offered with pharmacopeial traceability documentation across major reference standard vendors [2]. The compound is also listed as 'Tetrabenazine Dehydro Impurity' and 'Tetrabenazine Related Compound-03' in pharmacopeial impurity nomenclature systems .

ANDA regulatory pharmacopeial reference standard method validation AMV

Validated Procurement and Application Scenarios for 1,11b-Dedihydrotetrabenazine (CAS 100322-43-8)


Photostability-Indicating HPLC Method Development for Tetrabenazine Drug Substance and Formulations

DTBZ is the primary impurity generated under ICH Q1B photostability stress conditions (Suntest® light exposure) and is detected alongside TTBZ via LC-MS in light-exposed tetrabenazine solutions [1]. Analytical development laboratories procuring DTBZ as a reference standard can establish system suitability parameters (resolution between DTBZ and TBZ peaks; relative retention time) and validate limit of quantitation (LOQ) for photodegradation impurity monitoring in stability-indicating HPLC-UV methods [1]. This application is specifically mandated for ANDA filers who must demonstrate photostability per ICH guidelines.

VMAT2 Radioligand Binding Assay Calibration and Competitive Displacement Protocol Standardization

The (3R,11bR)-DTBZ enantiomer (Ki = 4.47 nM at rat striatal VMAT2) serves as a high-affinity reference ligand for calibrating [³H]DHTBZ or [¹⁸F]FP-DTBZ radioligand binding assays [2][3]. Its 22-fold higher potency compared to racemic tetrabenazine (Ki ≈ 100 nM) enables definition of non-specific binding at substantially lower concentrations, reducing non-specific background and improving assay signal-to-noise ratios [3][4]. This is directly relevant to academic and industrial laboratories conducting VMAT2 target engagement screening for novel inhibitor discovery or PET tracer development.

Generic Tetrabenazine ANDA Impurity Profiling and QC Batch Release Testing

DTBZ is explicitly qualified by multiple reference standard suppliers for ANDA analytical method development, method validation (AMV), and QC batch release testing of commercial tetrabenazine API and finished dosage forms, with traceability to USP or EP pharmacopeial standards available upon feasibility assessment [5]. QC laboratories performing ICH Q3B-compliant impurity profiling can incorporate DTBZ as a specified identified impurity with defined acceptance criteria, supported by its crystallographically confirmed structure [1].

Structure-Activity Relationship (SAR) Studies of VMAT2 Inhibitor Oxidation State Diversity

DTBZ represents a unique oxidation state (C1=C11b double bond; C2 ketone) within the tetrabenazine-derived VMAT2 inhibitor chemical space, distinct from saturated TBZ (ketone), α-HTBZ (hydroxyl), and β-HTBZ (hydroxyl) [1][2]. Medicinal chemistry programs exploring the impact of benzo[a]quinolizin-2-one core planarity on VMAT2 binding kinetics can utilize DTBZ as a structurally defined comparator to systematically probe the contribution of the 1,11b-double bond to target engagement and off-target selectivity [6].

Quote Request

Request a Quote for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.